3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
Description
3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a Schiff base derivative of the 1,2,4-triazole-5-thione scaffold. Its structure features:
- A 1,2,4-triazole-5-thione core, known for its diverse bioactivity, including antimicrobial and antioxidant properties.
- A 3-ethoxyphenyl substituent at position 3, contributing to lipophilicity and influencing pharmacokinetic behavior.
- A 4-hydroxy-3-methoxybenzylidene moiety at position 4, forming a conjugated Schiff base linkage. This group enhances electron delocalization and may confer antioxidant activity due to the phenolic -OH group .
Synthesis: The compound is typically synthesized via condensation of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-hydroxy-3-methoxybenzaldehyde in ethanol under acidic catalysis, followed by purification via recrystallization .
Properties
CAS No. |
613249-66-4 |
|---|---|
Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
3-(3-ethoxyphenyl)-4-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H18N4O3S/c1-3-25-14-6-4-5-13(10-14)17-20-21-18(26)22(17)19-11-12-7-8-15(23)16(9-12)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+ |
InChI Key |
STRPJLLDEDNLMM-YBFXNURJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)OC |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)OC |
Origin of Product |
United States |
Biological Activity
3-(3-Ethoxyphenyl)-4-((4-hydroxy-3-methoxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione, with the CAS number 613249-66-4, is a compound belonging to the triazole family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial applications. The unique structure of this compound combines various functional groups that contribute to its biological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 370.43 g/mol. The presence of the triazole ring, along with thione and aromatic substituents, enhances its biological activity.
Biological Activity Overview
Research indicates that derivatives of 1,2,4-triazole compounds exhibit a wide range of biological activities including:
- Anticancer Activity : Several studies have reported the cytotoxic effects of triazole derivatives against various cancer cell lines. For instance, a study highlighted the effectiveness of triazole-thione derivatives against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Compounds derived from triazoles showed selective cytotoxicity towards these cancer cells, suggesting their potential as anticancer agents .
- Antimicrobial Properties : Triazole compounds are also recognized for their antimicrobial activity. The incorporation of sulfur in the form of thione enhances the potency against bacterial and fungal strains. The mechanism often involves interference with cellular processes crucial for microbial survival .
Anticancer Studies
A notable study evaluated a series of 1,2,4-triazole derivatives for their anticancer properties using the MTT assay. The results indicated that certain derivatives displayed significant cytotoxicity against melanoma cells with IC50 values lower than standard chemotherapeutic agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | IGR39 (Melanoma) | 10 |
| Compound B | MDA-MB-231 (Breast) | 15 |
| Compound C | Panc-1 (Pancreatic) | 12 |
Antimicrobial Activity
In another study focusing on antimicrobial efficacy, various triazole derivatives were tested against common bacterial strains. The results demonstrated that compounds containing thione groups exhibited enhanced antibacterial activity compared to their non-thione counterparts.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | E. coli | 8 µg/mL |
| Compound E | S. aureus | 4 µg/mL |
| Compound F | C. albicans | 16 µg/mL |
The biological activities of triazole-thione compounds can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Triazoles often inhibit enzymes involved in nucleic acid synthesis and cell division in cancer cells.
- Disruption of Membrane Integrity : Antimicrobial activity may result from damage to microbial cell membranes, leading to cell lysis.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells, promoting programmed cell death.
Comparison with Similar Compounds
Key Properties :
- Spectroscopic Data : IR spectra confirm the presence of C=N (Schiff base, ~1600 cm⁻¹) and S-H (~2550 cm⁻¹) stretches. ¹H NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methoxy/ethoxy signals (δ 3.2–4.1 ppm) .
- Crystal Structure : X-ray diffraction studies show planar geometry at the triazole-thione core, with intramolecular hydrogen bonding between the 4-hydroxy group and the triazole nitrogen, stabilizing the structure .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Variations in the Benzylidene Group
Insight : Electron-donating groups (e.g., -OH, -OCH₃) enhance antioxidant properties, while halogen substituents (e.g., -Br, -F) improve antimicrobial activity.
Variations in the Aryl Substituent at Position 3
Insight : Bulky substituents (e.g., adamantyl) improve thermal stability but may reduce solubility. Ethoxy groups balance lipophilicity and solubility.
Antimicrobial Activity
Insight : Halogenated benzylidene derivatives exhibit superior antimicrobial potency compared to hydroxyl/methoxy-substituted analogues.
Antioxidant Activity
Insight: Bulky phenolic substituents (e.g., 3,5-di-tert-butyl-4-hydroxy) enhance radical scavenging, but 4-hydroxy-3-methoxy groups offer a balance between activity and synthetic feasibility.
Preparation Methods
Core Triazole-Thione Formation
The 1,2,4-triazole-5(4H)-thione core is synthesized via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives. For example, 3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione is prepared by refluxing 3-ethoxyphenylthiosemicarbazide with acetic anhydride in ethanol at 80°C for 6 hours. The reaction proceeds through intramolecular cyclization, yielding the triazole-thione scaffold with a sulfur atom at position 5.
Schiff Base Condensation
The benzylideneamino group is introduced via Schiff base formation between the primary amine of the triazole-thione intermediate and 4-hydroxy-3-methoxybenzaldehyde. This step typically employs ethanol as a solvent and catalytic acetic acid, with reflux conditions (12 hours, 78°C) facilitating imine bond formation. The reaction is monitored by thin-layer chromatography (TLC) to confirm the consumption of starting materials.
Representative Reaction Conditions:
-
Molar Ratio: 1:1.2 (triazole-thione : aldehyde)
-
Purification: Recrystallization from ethanol or column chromatography using ethyl acetate/hexane (1:1).
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances the efficiency of the Schiff base condensation step. Studies on analogous 1,2,4-triazole derivatives demonstrate that microwave exposure at 280–317°C for 9–20 minutes achieves yields of 89–97%, compared to 63–78% over 290 minutes under conventional heating.
Optimization Parameters
Case Study:
Zaheer et al. synthesized 4-(benzylideneamino)-3-(1-(2-fluoro-[1,1′-biphenyl]-4-yl)ethyl)-1H-1,2,4-triazole-5(4H)-thione derivatives using microwave irradiation (10–25 minutes, 97% yield) versus conventional methods (290 minutes, 78% yield). This method’s scalability and green chemistry advantages make it applicable to the target compound.
Purification and Characterization
Purification Techniques
Analytical Methods
-
Nuclear Magnetic Resonance (NMR): 1H-NMR (DMSO-d6) confirms imine proton resonance at δ 9.73 ppm and aromatic protons between δ 7.03–8.02 ppm.
-
Thermogravimetric Analysis (TGA): Determines thermal stability, with decomposition onset temperatures >200°C.
-
High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (370.4 g/mol) and isotopic patterns.
Comparative Analysis of Synthetic Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–12 hours | 5–25 minutes |
| Yield | 65–72% | 89–97% |
| Energy Consumption | High | Low |
| Solvent Volume | 50–100 mL | 10–20 mL |
| Purity (HPLC) | ≥95% | ≥98% |
Data adapted from studies on analogous 1,2,4-triazole-5(4H)-thiones.
Challenges and Mitigation Strategies
Byproduct Formation
Schiff base reactions may produce hydrazone byproducts if reaction pH exceeds 7.0. Acidic conditions (pH 4–5) and stoichiometric control minimize this issue.
Solvent Selection
Polar aprotic solvents (e.g., DMF) improve aldehyde solubility but complicate purification. Ethanol balances solubility and ease of removal.
Scalability and Industrial Relevance
Kilogram-scale production requires continuous-flow reactors for microwave-assisted steps, reducing hotspots and ensuring uniform heating. Pilot studies on similar triazoles achieved 85% yield at 10 kg/batch using flow chemistry .
Q & A
Q. What are the recommended methods for synthesizing and purifying this compound?
The compound is typically synthesized via a Schiff base condensation reaction. A common approach involves refluxing equimolar amounts of 4-amino-3-(3-ethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione with 4-hydroxy-3-methoxybenzaldehyde in ethanol or methanol under acidic (e.g., HCl) or basic conditions. The reaction is monitored via TLC, and the product is purified by recrystallization using solvents like ethanol or acetonitrile. Chromatography (e.g., silica gel) may be employed for further purification if impurities persist .
Q. How is the compound structurally characterized in academic studies?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining its molecular conformation and packing. Key parameters include dihedral angles between aromatic rings and hydrogen-bonding interactions. For example, the triazole core in similar derivatives forms dihedral angles of 53.02°–78.57° with substituted benzene rings, influencing molecular packing . Spectroscopic techniques like / NMR and IR confirm functional groups (e.g., C=N stretch at ~1600 cm, thione S–H at ~2600 cm) .
Q. What are the key structural features impacting its physicochemical properties?
- Crystal Packing : Intermolecular N–H⋯S hydrogen bonds form centrosymmetric dimers, stabilizing the lattice .
- Dihedral Angles : The ethoxyphenyl and benzylidene groups exhibit torsional angles (e.g., 25.3°–78.57°) that modulate π-π stacking and solubility .
- Substituent Effects : The 4-hydroxy-3-methoxy group enhances hydrogen-bonding capacity, while the ethoxy group increases lipophilicity .
Advanced Research Questions
Q. How can computational modeling complement experimental data for this compound?
Density Functional Theory (DFT) calculations optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps). For example, DFT studies on analogous triazoles show strong correlation (R > 0.95) between computed and experimental bond lengths . Molecular docking can further predict binding affinities with biological targets (e.g., enzymes), though validation via SCXRD or NMR is critical .
Q. How do researchers resolve contradictions in bioactivity data across studies?
Discrepancies often arise from substituent variations or assay conditions. For instance:
- Substituent Effects : Chlorine or fluorine substituents on the benzylidene group enhance antimicrobial activity but reduce solubility, leading to false negatives in aqueous assays .
- Assay Optimization : Conflicting IC values may require re-evaluating solvent systems (e.g., DMSO concentration) or cell lines. Dose-response curves and positive controls (e.g., fluconazole for antifungal assays) improve reproducibility .
Q. What strategies are used to optimize bioactivity through structural modifications?
- Isosteric Replacement : Replacing the ethoxy group with methoxy or fluorine improves metabolic stability without sacrificing activity .
- Hybrid Derivatives : Incorporating morpholine or pyridyl groups (e.g., 3-pyridin-3-yl analogs) enhances solubility and target engagement .
- Photoisomerization : Light-controlled E→Z isomerization of the benzylidene group (Φ = 0.32 at 365 nm) enables spatiotemporal activation in photodynamic therapy .
Methodological Recommendations
- Synthesis : Use anhydrous conditions and inert atmospheres to prevent oxidation of the thione group .
- Crystallization : Slow evaporation from ethanol/acetonitrile (1:1) yields diffraction-quality crystals .
- Bioassays : Pre-screen compounds for cytotoxicity (e.g., MTT assay) before evaluating antimicrobial activity to avoid false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
